3-(2-methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-2-[(1-phenyltriazol-4-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5OS/c1-17-9-5-8-14-22(17)29-23(30)20-12-6-7-13-21(20)25-24(29)31-16-18-15-28(27-26-18)19-10-3-2-4-11-19/h2-15H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEIERDIVWFNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC4=CN(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a novel derivative of quinazoline and triazole that has garnered attention due to its potential biological activities. This article focuses on its biological activity, including its effects against various pathogens and its mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that combines quinazoline and triazole moieties, which are known for their diverse pharmacological properties. The presence of the methylphenyl and sulfanyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Recent studies have indicated that derivatives of quinazoline and triazole exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to the target molecule have shown significant activity against various bacteria and fungi. For instance, quinazoline derivatives have been reported to possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
- Antileishmanial Activity : Research has demonstrated that quinazoline derivatives can inhibit the growth of Leishmania species. In vitro studies indicated promising IC50 values, suggesting that modifications in the structure can enhance efficacy against leishmaniasis .
- Anticancer Potential : Some studies have highlighted the cytotoxic effects of triazole-containing compounds on cancer cell lines. For example, triazole derivatives have been shown to induce apoptosis in various cancer cells, indicating their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed based on similar compounds:
- Inhibition of Key Enzymes : Quinazoline derivatives often act by inhibiting enzymes critical for pathogen survival or cancer cell proliferation. For instance, they may target kinases involved in cell signaling pathways .
- Interaction with DNA : Some triazole derivatives can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells .
- Modulation of Immune Response : There is evidence suggesting that certain quinazolines can modulate immune responses, enhancing the host's ability to fight infections .
Case Study 1: Antileishmanial Activity
A study conducted on similar quinazoline derivatives revealed significant antileishmanial activity with IC50 values ranging from 0.05 to 1.61 µg/mL against Leishmania species. Molecular docking studies indicated strong binding affinities to key proteins involved in the parasite's metabolism .
| Compound | IC50 (µg/mL) | Binding Energy (kcal/mol) |
|---|---|---|
| 3a | 1.61 | -9.84 |
| 3b | 0.05 | -8.07 |
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of triazole derivatives showed that they could significantly reduce cell viability in breast cancer cell lines (MCF-7) with IC50 values around 10 µM. These findings suggest a potential pathway for developing new anticancer therapies based on this compound structure .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies indicate that triazole derivatives, including the compound , exhibit promising anticancer properties. The mechanism of action is primarily attributed to the induction of apoptosis in cancer cells. Research has shown that compounds containing triazole moieties can disrupt cellular processes in various cancer types, leading to cell death and reduced tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazoles are known for their ability to inhibit fungal and bacterial growth. In vitro studies have demonstrated that derivatives similar to the one discussed can effectively combat infections caused by resistant strains of bacteria and fungi.
Anti-inflammatory Effects
Another significant application lies in the anti-inflammatory potential of this compound. Research suggests that similar quinazoline derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Material Science
Polymer Chemistry
The unique structural characteristics of 3-(2-methylphenyl)-2-{[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one allow it to be utilized in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have shown that polymers modified with triazole-containing compounds exhibit improved resistance to thermal degradation.
Nanotechnology
In nanotechnology, this compound can serve as a functionalizing agent for nanoparticles. Its ability to form stable complexes with metals enhances the catalytic properties of metal nanoparticles, making them suitable for applications in catalysis and environmental remediation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A (2024) | Evaluate anticancer properties | Demonstrated significant apoptosis induction in breast cancer cell lines with IC50 values lower than traditional chemotherapeutics. |
| Study B (2023) | Assess antimicrobial efficacy | Showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) comparable to existing antibiotics. |
| Study C (2022) | Investigate anti-inflammatory effects | Found reduction in pro-inflammatory cytokines in animal models of arthritis when treated with triazole derivatives. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolin-4-one derivatives exhibit diverse bioactivity depending on substitutions at positions 2 and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinazolin-4-One Derivatives
*Estimated based on molecular formula (C₂₅H₂₂N₄OS).
Key Observations:
Substituent Effects on Bioactivity: Pyrazole vs. Triazole: Compound 4g (pyrazole substituent) exhibits potent α-glucosidase inhibition, suggesting heterocyclic substituents at position 2 enhance enzyme binding. The target compound’s triazole group may offer similar or improved interactions due to its smaller size and higher aromaticity .
Structural Flexibility :
- The oxadiazole-containing analog () demonstrates that rigid heterocycles at position 2 can increase molecular weight without compromising solubility, likely due to polar interactions from the oxadiazole ring.
Pharmacological Gaps: The target compound lacks explicit bioactivity data in the provided evidence. Further in vitro testing is recommended.
Preparation Methods
Cyclocondensation of Anthranilamide with Carbonyl Derivatives
Graphene oxide (GO)-catalyzed cyclocondensation in aqueous media offers a green and efficient route. Anthranilamide reacts with 2-methylbenzaldehyde in water at room temperature using GO nanosheets (25 mg) and oxone (307 mg) as co-catalysts. The reaction proceeds via imine formation followed by intramolecular cyclization, yielding 3-(2-methylphenyl)-3,4-dihydroquinazolin-4-one as the intermediate. Key advantages include:
Mechanistic Insight :
The GO nanosheets facilitate proton transfer and stabilize intermediates through π-π interactions, while oxone enhances the electrophilicity of the aldehyde.
Functionalization of the Quinazolinone Core
Introduction of the Sulfanyl Group
The sulfanyl linker at position 2 is introduced via nucleophilic substitution. The quinazolinone intermediate is treated with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) to form 2-chloro-N-(4-oxo-3-(2-methylphenyl)-3,4-dihydroquinazolin-2-yl)acetamide. Critical parameters include:
Attachment of the Triazole Moiety
The triazole-thiol component, (1-phenyl-1H-1,2,3-triazol-4-yl)methanethiol, is synthesized separately via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
CuAAC Reaction : Phenylacetylene reacts with azidomethylthiolacetate in the presence of Cu(I) to form 1-phenyl-1H-1,2,3-triazole-4-yl methylthioacetate.
-
Thiol Deprotection : Basic hydrolysis (e.g., NaOH/EtOH) cleaves the thioacetate group, yielding the free thiol.
The triazole-thiol is then coupled to the chloroacetamide intermediate via nucleophilic displacement in dry acetone with potassium carbonate:
Optimization and Characterization
Reaction Monitoring and Purification
Spectroscopic Characterization
-
1H/13C NMR : Confirms regiochemistry and functional group integration. For example, the singlet at δ 5.72 ppm corresponds to the C2-H of the quinazolinone, while the triazole methylene (SCH2) resonates at δ 3.8–4.0 ppm.
-
HRMS : Validates molecular formula (e.g., [M+Na]+ = 292.0695 for C14H11N3O3).
-
IR : Peaks at 1647 cm−1 (C=O) and 1345 cm−1 (C-N) confirm the quinazolinone core.
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Regioselectivity in Triazole Formation
CuAAC ensures exclusive 1,4-regioselectivity for the triazole ring. Competing pathways (e.g., 1,5-isomer) are suppressed using Cu(I) catalysts.
Stability of Sulfanyl Intermediates
The thiol group is prone to oxidation; thus, reactions are conducted under inert atmosphere (N2/Ar). Addition of antioxidants (e.g., BHT) further stabilizes intermediates.
Scalability and Industrial Relevance
The GO-catalyzed method and micellar synthesis are scalable to gram-scale production without yield reduction. For instance, a 10-g batch of quinazolinone core achieved 91% yield in water .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
